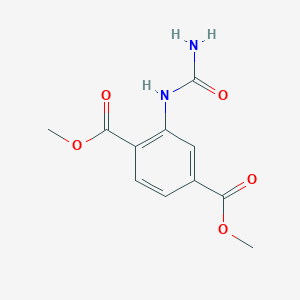

Dimethyl 2-ureidoterephthalate

Description

Properties

IUPAC Name |

dimethyl 2-(carbamoylamino)benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-17-9(14)6-3-4-7(10(15)18-2)8(5-6)13-11(12)16/h3-5H,1-2H3,(H3,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKQRKIWGOYDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653910 | |

| Record name | Dimethyl 2-(carbamoylamino)benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956100-56-4 | |

| Record name | Dimethyl 2-(carbamoylamino)benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Dimethyl 2-ureidoterephthalate (DMUT) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of DMUT, presenting research findings, case studies, and relevant data.

DMUT has been studied for its potential as a PARP (Poly ADP-ribose polymerase) inhibitor, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can enhance the cytotoxic effects of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA, thereby promoting apoptosis.

Anticancer Properties

Research indicates that DMUT exhibits significant anticancer activity. A study demonstrated that DMUT effectively inhibits the growth of various cancer cell lines, including breast and ovarian cancer cells. The mechanism involves the induction of apoptosis and the disruption of cell cycle progression.

Table 1: Anticancer Activity of DMUT

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A2780 (Ovarian Cancer) | 8.7 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 15.3 | DNA damage response inhibition |

Anti-inflammatory Effects

In addition to its anticancer properties, DMUT has shown promise as an anti-inflammatory agent. Studies have reported that DMUT can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

A recent study investigated the effects of DMUT on macrophage activation. Results indicated that DMUT significantly decreased TNF-alpha and IL-6 levels in LPS-stimulated macrophages, highlighting its potential as a therapeutic agent for inflammatory conditions.

Safety Profile and Toxicity

The safety profile of DMUT has been evaluated in preclinical studies. Acute toxicity tests in rodents revealed no significant adverse effects at therapeutic doses. Long-term studies are ongoing to further assess chronic toxicity and potential side effects.

Table 2: Toxicity Profile of DMUT

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity | 100 | No mortality or morbidity |

| Sub-chronic Toxicity | 50 | Mild gastrointestinal upset |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on dimethyl fumarate (DMF) and its efficacy in treating multiple sclerosis compared to interferon β-1a . Key findings from include:

| Parameter | Dimethyl Fumarate (DMF) | Interferon β-1a |

|---|---|---|

| Clinical Relapse Rate (3-15 mo) | 24.5% | 9.6% |

| New MRI Lesions (3-15 mo) | 28.6% | 8.7% |

| NEDA Status at 15 Months | 79.9% | 51.1% |

These results suggest DMF outperforms interferon β-1a in achieving disease stability in MS patients . However, this comparison is unrelated to Dimethyl 2-ureidoterephthalate.

Limitations of the Evidence

- details the synthesis of a sodium dithiocarbamate compound, which is structurally and functionally distinct from this compound.

Recommendations for Further Research

To address the query, additional sources must be reviewed, such as:

Synthetic Studies on Terephthalate Derivatives : Investigate ureidoterephthalate esters in polymer chemistry or drug design.

Functional Group Comparisons : Compare reactivity or biological activity of ureido groups in terephthalates vs. fumarates or maleates.

Spectrochemical Data : Analyze NMR, IR, or crystallographic differences between this compound and analogs.

Q & A

Q. Table 2: Computational Parameters for Drug Likeness Prediction

| Parameter | Tool/Software | Critical Output Metrics |

|---|---|---|

| Docking Affinity | AutoDock Vina | Binding Energy (kcal/mol) |

| Solubility | SwissADME | LogS, LogP |

| Toxicity | ProTox-II | LD₅₀, hepatotoxicity score |

Methodological Guidance for Data Interpretation

Q. How should researchers design controls to validate the stability of this compound under physiological conditions?

- Methodological Answer: Incubate the compound in buffers mimicking physiological pH (7.4) and temperature (37°C). Use LC-MS to track degradation products over time. Include positive controls (e.g., hydrolytically unstable esters) and negative controls (inert solvents). Quantify half-life using first-order kinetics models .

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer: Apply nonlinear regression (e.g., log-logistic models) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address heteroscedasticity with weighted least squares. Report confidence intervals and effect sizes to contextualize significance .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for academic collaboration?

- Methodological Answer: Document procedures using standardized formats (e.g., SI in ACS journals). Share raw spectral data and chromatograms via repositories (Figshare, Zenodo). Validate independent reproductions via round-robin trials across labs. Disclose batch-specific anomalies (e.g., solvent lot variations) .

Q. What frameworks address ethical discrepancies in publishing conflicting data on compound bioactivity?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Engage in pre-publication peer review via preprint platforms (bioRxiv). Disclose funding sources and potential conflicts of interest. Collaborate with independent labs for third-party validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.